molecular formula C9H20Cl2N2O B2558246 5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane;dihydrochloride CAS No. 2551116-66-4

5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane;dihydrochloride

Cat. No.: B2558246
CAS No.: 2551116-66-4
M. Wt: 243.17
InChI Key: YMQAPPYOWZUHLQ-UHFFFAOYSA-N
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Description

5-(2-Methoxyethyl)-2,5-diazaspiro[34]octane;dihydrochloride is a spirocyclic compound characterized by a unique structural motif where a spiro atom connects two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane involves several approaches. One common method is the annulation strategy, which includes the formation of the cyclopentane ring and the four-membered ring. These methods employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes the use of high-yield reactions and cost-effective reagents to ensure the process is economically viable. The specific conditions and reagents used can vary depending on the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-azaspiro[3.4]octane: A structurally similar compound with different substituents.

    2,6-diazaspiro[3.4]octane:

Uniqueness

5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane is unique due to its specific substituents and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane; dihydrochloride is a spirocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique spirocyclic structure that contributes to its biological properties. The IUPAC name is 5-(2-methoxyethyl)-2,5-diazaspiro[3.4]octane, and it is characterized by the presence of two nitrogen atoms in the spiro framework, enhancing its interaction with biological targets.

The biological activity of 5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane is primarily attributed to its ability to interact with specific molecular targets within cells. This compound can modulate the activity of enzymes and receptors, influencing various biological pathways. Notably, it has been identified as a potential inhibitor of certain protein interactions crucial for disease progression.

Antimalarial Properties

One significant area of research has focused on the antimalarial effects of diazaspiro compounds. A study highlighted that a series of diazaspiro[3.4]octane derivatives, including compounds similar to 5-(2-Methoxyethyl)-2,5-diazaspiro[3.4]octane, were identified through high-throughput screening against Plasmodium falciparum. These compounds demonstrated low nanomolar activity against the asexual blood stages of the parasite (<50 nM) and exhibited strong gametocyte sterilizing properties, indicating potential for transmission-blocking activity in malaria treatment .

Antitubercular Activity

Research has also explored the use of diazaspiro compounds as antitubercular agents. A derivative based on the diazaspiro framework showed promising results against Mycobacterium tuberculosis, achieving a minimum inhibitory concentration (MIC) as low as 0.016 μg/mL . This suggests that modifications to the diazaspiro structure could enhance antibacterial efficacy.

Case Studies and Research Findings

Study Objective Findings
High-throughput screening on P. falciparumIdentify effective antimalarial agentsCompounds exhibited <50 nM activity against blood stages and sterilization of gametocytes .
Antitubercular activity assessmentEvaluate efficacy against M. tuberculosisCompound demonstrated MIC of 0.016 μg/mL .
Structure-activity relationship (SAR) studiesOptimize biological profilesIdentified key structural features contributing to enhanced activity .

Properties

IUPAC Name

5-(2-methoxyethyl)-2,5-diazaspiro[3.4]octane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-12-6-5-11-4-2-3-9(11)7-10-8-9;;/h10H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQAPPYOWZUHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC12CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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